molecular formula C14H12N2O4 B1197225 1,2-Bis(4-nitrophenyl)ethane CAS No. 736-30-1

1,2-Bis(4-nitrophenyl)ethane

Cat. No.: B1197225
CAS No.: 736-30-1
M. Wt: 272.26 g/mol
InChI Key: BSNKHEKTRWNNAC-UHFFFAOYSA-N
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Description

1,2-Bis(4-nitrophenyl)ethane is a stilbenoid.

Scientific Research Applications

  • Photochemical C-P Bond Cleavage : UV-irradiation of p-nitrobenzylphosphonate ions leads to C–P bond cleavage, producing 1,2-bis(4-nitrophenyl)ethane among other products. This process involves intramolecular electron transfer and may proceed via excited state intermediates (Okamoto et al., 1987).

  • β-Elimination Reactions : The compound has been studied in the context of β-elimination reactions, specifically in the dehydrochlorination of 1,1,1-trichloro-2,2-bis(4-nitrophenyl)ethane, revealing insights into the reaction kinetics and mechanisms (Guzov et al., 2018).

  • Synthesis of Derivatives : The preparation of 1,2-bis-(o-aminophenoxy)ethane from 1,2-bis-(o-nitrophenoxy)ethane via catalytic hydrogenation has been explored, providing a method to produce derivatives with high purity and yield (Chen Hong-bo, 2011).

  • Formation of Complexes : Research has shown the synthesis of various metal complexes with 1,2-bis(m-aminophenoxy)ethane, offering insights into their characterization and properties (Temel et al., 2007).

  • Polymerization Catalysts : Bis[1,2-(4-aryl-2-alkyl-1H- inden-1-yl)]Ethane has been synthesized and used as a ligand in the preparation of metal complexes for olefin polymerization, showcasing its application in materials science (Lotfi et al., 2019).

  • Antiestrogen Properties : Certain derivatives of 1,1,2,2-tetraalkyl-1,2-diphenylethanes have shown potential as antiestrogens, with implications for breast cancer research (Hartmann et al., 1980).

  • Fluorescent Sensors : The development of fluorescent probes using derivatives of this compound for selective detection of ions like Hg2+ in aqueous media and live cell imaging has been reported (Shen et al., 2014).

Safety and Hazards

When handling 1,2-Bis(4-nitrophenyl)ethane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Mechanism of Action

Mode of Action

It’s known that nitrophenyl compounds can undergo various chemical reactions, including reduction and elimination . For instance, the compound 1,1,1-Trichloro-2,2-bis(4-nitrophenyl)ethane undergoes β-elimination in the presence of sodium nitrite in dipolar aprotic solvents . It’s plausible that 4,4’-Dinitrobibenzyl may undergo similar reactions, but further studies are required to confirm this.

Pharmacokinetics

The compound’s molecular weight is 272.2561 , which could influence its bioavailability and distribution within the body

Properties

IUPAC Name

1-nitro-4-[2-(4-nitrophenyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h3-10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNKHEKTRWNNAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061066
Record name Benzene, 1,1'-(1,2-ethanediyl)bis[4-nitro-
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Molecular Weight

272.26 g/mol
Source PubChem
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CAS No.

736-30-1
Record name 1,2-Bis(4-nitrophenyl)ethane
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Record name 1,2-Bis(p-nitrophenyl)ethane
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Record name 4,4'-Dinitrobibenzyl
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Record name Benzene, 1,1'-(1,2-ethanediyl)bis[4-nitro-
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Record name Benzene, 1,1'-(1,2-ethanediyl)bis[4-nitro-
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Record name p,p'-dinitrobibenzyl
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Record name 1,2-BIS(4-NITROPHENYL)ETHANE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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